molecular formula C8H7ClF3N B13973359 [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine CAS No. 875550-70-2

[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine

Cat. No.: B13973359
CAS No.: 875550-70-2
M. Wt: 209.59 g/mol
InChI Key: VFQAPQJRKJBFGM-UHFFFAOYSA-N
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Description

[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine is an organic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-6-methyl-4-(trifluoromethyl)benzene followed by reduction to form the amine group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted phenylamines, nitro compounds, and various derivatives depending on the specific reaction conditions.

Scientific Research Applications

[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)benzylamine
  • N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine

Uniqueness

The presence of both chlorine and trifluoromethyl groups enhances its chemical stability and biological activity compared to similar compounds .

Properties

CAS No.

875550-70-2

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-6-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3

InChI Key

VFQAPQJRKJBFGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C(F)(F)F

Origin of Product

United States

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